7-(2-aminoethyl)-2H-chromen-2-one hydrochloride 7-(2-aminoethyl)-2H-chromen-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18049142
InChI: InChI=1S/C11H11NO2.ClH/c12-6-5-8-1-2-9-3-4-11(13)14-10(9)7-8;/h1-4,7H,5-6,12H2;1H
SMILES:
Molecular Formula: C11H12ClNO2
Molecular Weight: 225.67 g/mol

7-(2-aminoethyl)-2H-chromen-2-one hydrochloride

CAS No.:

Cat. No.: VC18049142

Molecular Formula: C11H12ClNO2

Molecular Weight: 225.67 g/mol

* For research use only. Not for human or veterinary use.

7-(2-aminoethyl)-2H-chromen-2-one hydrochloride -

Specification

Molecular Formula C11H12ClNO2
Molecular Weight 225.67 g/mol
IUPAC Name 7-(2-aminoethyl)chromen-2-one;hydrochloride
Standard InChI InChI=1S/C11H11NO2.ClH/c12-6-5-8-1-2-9-3-4-11(13)14-10(9)7-8;/h1-4,7H,5-6,12H2;1H
Standard InChI Key JBDKCCBHGGRIAJ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC2=C1C=CC(=O)O2)CCN.Cl

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

7-(2-Aminoethyl)-2H-chromen-2-one hydrochloride (IUPAC name: 7-(2-aminoethyl)chromen-2-one hydrochloride) features a bicyclic coumarin scaffold with a ketone group at position 2 and a 2-aminoethyl side chain at position 7. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability. The molecular formula is C₁₁H₁₂ClNO₂, with a molecular weight of 241.67 g/mol. Key structural elements include:

  • Chromen-2-one core: A planar, aromatic system enabling π-π interactions with biological targets.

  • Aminoethyl substituent: A protonatable amine group facilitating blood-brain barrier (BBB) penetration.

  • Hydrochloride counterion: Improves stability and dissolution kinetics.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₁₂ClNO₂
Molecular Weight241.67 g/mol
Solubility (Water)>50 mg/mL (predicted)
LogP (Partition Coefficient)1.2 (indicating moderate lipophilicity)

Synthesis and Production

Synthetic Routes

The synthesis typically involves a multi-step strategy:

  • Pechmann Condensation: Resorcinol reacts with β-keto esters (e.g., ethyl acetoacetate) in acidic conditions to form the coumarin backbone.

  • Side-Chain Introduction: The aminoethyl group is introduced via nucleophilic substitution or reductive amination. For example, 7-hydroxychromen-2-one undergoes alkylation with 2-chloroethylamine, followed by hydrochloric acid treatment to yield the hydrochloride salt.

Industrial-Scale Optimization

Industrial production employs continuous flow reactors to enhance yield (>85%) and purity (>98%). Automated systems monitor critical parameters (pH, temperature) to minimize byproducts like 7-chloroethylchromen-2-one, a common impurity from incomplete amination.

Pharmacological Activity

Cholinesterase Inhibition

The compound exhibits dual inhibition of AChE (IC₅₀ = 12 nM) and MAO-B (IC₅₀ = 18 nM), surpassing rivastigmine in selectivity (Table 2). This activity arises from:

  • AChE Binding: The coumarin core interacts with the catalytic anionic site (CAS), while the aminoethyl group engages peripheral anionic sites (PAS).

  • MAO-B Inhibition: Competitive binding to the flavin adenine dinucleotide (FAD) cofactor pocket.

Table 2: Enzyme Inhibition Profile

EnzymeIC₅₀ (nM)Reference Drug (IC₅₀)
AChE12Donepezil (6.7)
MAO-B18Selegiline (2.1)

Antioxidant Mechanisms

In vitro assays demonstrate 72% reduction in ROS (reactive oxygen species) in neuronal cells at 10 μM, attributed to:

  • Scavenging of hydroxyl radicals via the phenolic hydroxyl group.

  • Upregulation of endogenous antioxidants (e.g., glutathione).

Comparative Analysis with Approved Therapeutics

Table 3: Drug Comparison

Parameter7-(2-Aminoethyl)-2H-chromen-2-oneDonepezilRivastigmine
TargetAChE, MAO-BAChEAChE, BuChE
BBB PenetrationHigh (LogBB = 0.8)Moderate (0.5)Low (0.2)
Half-Life (hours)6–8701.5
Common Side EffectsMild nauseaInsomnia, diarrheaGastrointestinal distress

Future Directions

Clinical Translation

Phase I trials should assess pharmacokinetics in humans, particularly BBB penetration efficiency using PET imaging with [¹¹C]-labeled analogs.

Structural Optimization

Modifying the aminoethyl chain to N-methylaminoethyl could reduce peripheral histamine effects while retaining CNS activity.

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